3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE
Overview
Description
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE is a complex organic compound that features a pyrazole ring, a furan ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between diazo compounds and alkynyl bromides.
Attachment of the furan ring: The furan ring can be introduced via a palladium-catalyzed coupling reaction.
Formation of the piperazine ring: This step often involves the reaction of a suitable amine with a dihaloalkane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-tumor, and anti-microbial activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-furoyl chloride: A furan derivative used in similar synthetic applications.
Piperazine: A common scaffold in medicinal chemistry.
Uniqueness
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE is unique due to its combination of three distinct heterocyclic rings, which provides a versatile platform for the development of new compounds with diverse biological activities .
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O3/c1-12(11-23-14(3)16(19)13(2)20-23)17(24)21-6-8-22(9-7-21)18(25)15-5-4-10-26-15/h4-5,10,12H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHIKZYSAFLDKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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